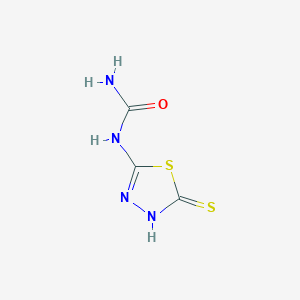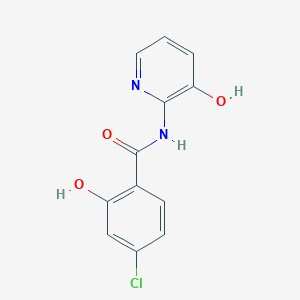![molecular formula C18H19NOS B14217045 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole CAS No. 832077-67-5](/img/structure/B14217045.png)
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with a phenylpentyl sulfanyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the phenylpentyl sulfanyl group enhances the compound’s lipophilicity and potential interactions with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by the introduction of the phenylpentyl sulfanyl group. One common method involves the reaction of 2-aminophenol with 5-phenylpentanal in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of metal catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding benzoxazoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzoxazoline.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpentyl sulfanyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The benzoxazole core can form hydrogen bonds and π-π interactions with biological macromolecules, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound without the phenylpentyl sulfanyl group.
Benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzimidazole: Similar structure with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Uniqueness
2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of the phenylpentyl sulfanyl group, which enhances its lipophilicity and potential biological activity. This modification allows for better interaction with hydrophobic pockets in biological targets, making it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
832077-67-5 |
|---|---|
Molekularformel |
C18H19NOS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-(5-phenylpentylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C18H19NOS/c1-3-9-15(10-4-1)11-5-2-8-14-21-18-19-16-12-6-7-13-17(16)20-18/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2 |
InChI-Schlüssel |
BTPBEDPWXBHGDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCSC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)



![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
